molecular formula C10H6ClF3O2 B041962 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 18931-60-7

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B041962
CAS RN: 18931-60-7
M. Wt: 250.6 g/mol
InChI Key: LJHFYVKVIIMXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4-chloro-1,1,1-trifluorobutane-2,3-dione, is an organic compound of the diketone family. It is a colorless solid that is widely used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

Drug Development and Binding Affinity Studies

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: has been investigated for its potential in drug development. Researchers have utilized it to explore the binding affinity between drugs and their target proteins . Its synthetic nature and stability make it a valuable candidate for drug discovery.

Anticancer Properties

Studies have reported that pyrazole derivatives, including 4CP, exhibit anti-cancer activity against breast cancer cell lines . The compound’s structure and fluorine substitution contribute to its effectiveness. Further research in this area could uncover novel therapeutic strategies.

Anti-Inflammatory Applications

Fluorinated compounds are popular in medicinal chemistry due to their stability. 4CP derivatives may serve as potent anti-inflammatory agents, potentially surpassing reference drugs like indomethacin and ibuprofen .

Antimicrobial and Antioxidant Functions

Pyrazoles, including 4CP, play a role in antimicrobial and antioxidant activities . Their diverse biological effects make them intriguing candidates for further investigation.

Synthetic Chemistry and Organic Synthesis

Researchers have synthesized 4CP through multi-step reactions, demonstrating its versatility in organic synthesis . Its unique structure provides opportunities for designing new compounds.

Molecular Docking Studies

Molecular docking studies have revealed that 4CP exhibits binding affinity to the human estrogen alpha receptor (ERα) . Understanding these interactions can guide drug design and optimization.

properties

IUPAC Name

1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFYVKVIIMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378734
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

18931-60-7
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18931-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (23.52 g, 166 mmol) was dissolved in methyl tert-butyl ether (75 mL). To the stirred solution was added 25 weight % sodium methoxide (40 mL, 177 mmol). Next 4'-chloroacetophenone (23.21 g, 150 mmol) was dissolved in methyl tert-butyl ether (20 mL), and added to the reaction dropwise. After stirring overnight (15.75 hours), 3N HCl (70 mL) was added. The organic layer was collected, washed with brine (75 mL), dried over MgSO4, filtered, and concentrated in vacuo to give a 35.09 g of yellow-orange solid. The solid was recrystallized from isooctane to give 31.96 g (85%) of the dione: mp 66-67° C.
Quantity
23.52 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
23.21 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.